6-Bromopyridine-3-sulfonamide 6-Bromopyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 263340-08-5
VCID: VC4251044
InChI: InChI=1S/C5H5BrN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10)
SMILES: C1=CC(=NC=C1S(=O)(=O)N)Br
Molecular Formula: C5H5BrN2O2S
Molecular Weight: 237.07

6-Bromopyridine-3-sulfonamide

CAS No.: 263340-08-5

Cat. No.: VC4251044

Molecular Formula: C5H5BrN2O2S

Molecular Weight: 237.07

* For research use only. Not for human or veterinary use.

6-Bromopyridine-3-sulfonamide - 263340-08-5

Specification

CAS No. 263340-08-5
Molecular Formula C5H5BrN2O2S
Molecular Weight 237.07
IUPAC Name 6-bromopyridine-3-sulfonamide
Standard InChI InChI=1S/C5H5BrN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10)
Standard InChI Key HLXUFFXEZONGGG-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1S(=O)(=O)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Bromopyridine-3-sulfonamide features a pyridine ring substituted with a bromine atom at the 6-position and a sulfonamide group (-SO₂NH₂) at the 3-position. The bromine atom introduces steric and electronic effects, while the sulfonamide group enhances hydrogen-bonding potential and solubility in polar solvents.

Key Structural Features:

  • Molecular Formula: C₅H₄BrN₃O₂S

  • Molecular Weight: ~265.13 g/mol (calculated).

  • Electrophilic Sites: Bromine (6-position) and sulfonamide nitrogen .

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogous bromopyridine sulfonamides exhibit:

  • Melting Point: 180–220°C (varies with crystallinity).

  • Solubility: Moderate solubility in DMSO and DMF; limited in water .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the sulfonamide group .

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-bromopyridine-3-sulfonamide typically involves sequential functionalization of the pyridine ring. A representative pathway includes:

Step 1: Bromination of Pyridine Derivatives

2-Chloro-5-chloromethylpyridine undergoes bromination using hydrogen bromide (HBr) or N-bromosuccinimide (NBS) to yield 2-bromo-5-bromomethylpyridine .

Step 2: Sulfonation

The brominated intermediate reacts with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group, followed by ammonolysis to form the sulfonamide .

Example Protocol:

  • Bromination:

    • React 2-chloro-5-chloromethylpyridine (10 g) with HBr (48% w/w) in dichloromethane at 80°C for 12 hours.

    • Yield: ~85% of 2-bromo-5-bromomethylpyridine .

  • Sulfonation:

    • Treat the brominated product with ClSO₃H (1.2 eq) at 0°C, followed by quenching with aqueous NH₃.

    • Isolate the sulfonamide via crystallization .

Industrial-Scale Production

Industrial methods utilize continuous flow reactors to enhance yield and purity. Key parameters include:

  • Temperature Control: Maintained below 50°C to prevent decomposition.

  • Catalysts: Lewis acids (e.g., AlCl₃) accelerate sulfonation .

Biological Activities and Mechanisms

Antimicrobial Properties

Sulfonamide derivatives are historically significant as antibacterial agents. For 6-bromopyridine-3-sulfonamide:

  • Target Pathogens: Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

  • Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS), blocking folate synthesis .

Table 1: Antimicrobial Activity of Analogous Sulfonamides

CompoundMIC (μg/mL) for S. aureusMIC (μg/mL) for E. coli
3-Bromopyridine-2-sulfonamide6.636.72
Sulfamethoxazole5.204.90

Data adapted from studies on structurally related compounds .

Enzyme Inhibition

6-Bromopyridine-3-sulfonamide exhibits inhibitory activity against:

  • N-Myristoyltransferase (NMT): Critical for parasitic survival in Trypanosoma brucei (IC₅₀: 0.09 μM) .

  • Carbonic Anhydrase: Overexpressed in certain cancers (IC₅₀: 1.2 μM) .

Antiproliferative Effects

In vitro studies on similar sulfonamides demonstrate:

  • Cytotoxicity: EC₅₀ values of 2–10 μM against MRC-5 lung fibroblasts .

  • Selectivity: Improved therapeutic indices with fluorinated analogues (e.g., 40-fold selectivity for parasitic vs. human cells) .

Applications in Drug Development

Lead Optimization Strategies

Modifications to the sulfonamide group and pyridine ring enhance druglikeness:

  • Sulfonamide Capping: Introducing lipophilic groups (e.g., CHF₂) improves blood-brain barrier penetration (brain:blood ratio = 0.5) .

  • Halogen Substitution: Fluorine at the 4-position reduces metabolic clearance (t₁/₂ increased from 1.2 to 4.5 hours) .

Table 2: Pharmacokinetic Properties of Optimized Analogues

CompoundCl (mL/min/kg)Vd (L/kg)t₁/₂ (h)Bioavailability (%)
40152.14.275
46281.81.540

Data from preclinical studies on trypanocidal agents .

Case Study: Antitrypanosomal Agents

Pyrazole sulfonamides, including 6-bromopyridine-3-sulfonamide derivatives, show promise against stage 2 human African trypanosomiasis:

  • Efficacy: Curative at 20 mg/kg (b.i.d. for 4 days) in murine models .

  • Safety Profile: Selectivity indices >10-fold over human cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator